molecular formula C13H18F6N2O4 B1145878 (1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid CAS No. 1208075-35-7

(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid

Cat. No.: B1145878
CAS No.: 1208075-35-7
M. Wt: 380.28 g/mol
InChI Key: AOTWWZQQUUYJGA-CDEWPDHBSA-N
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Description

The compound you mentioned seems to be a derivative of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane . This is a bicyclic compound with two nitrogen atoms and is used in laboratory chemicals .


Physical and Chemical Properties Analysis

The compound (1S,4S)-(-)-2-BOC-2,5-diazabicyclo[2.2.1]heptane, which seems to be related to the compound you mentioned, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Safety and Hazards

As mentioned above, the related compound (1S,4S)-(-)-2-BOC-2,5-diazabicyclo[2.2.1]heptane can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves/clothing/eye protection/face protection, and to avoid breathing its dust/fume/gas/mist/vapors/spray .

Properties

CAS No.

1208075-35-7

Molecular Formula

C13H18F6N2O4

Molecular Weight

380.28 g/mol

IUPAC Name

(1S,4S)-2-(cyclopropylmethyl)-2,5-diazabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H16N2.2C2HF3O2/c1-2-7(1)5-11-6-8-3-9(11)4-10-8;2*3-2(4,5)1(6)7/h7-10H,1-6H2;2*(H,6,7)/t8-,9-;;/m0../s1

InChI Key

AOTWWZQQUUYJGA-CDEWPDHBSA-N

Isomeric SMILES

C1CC1CN2C[C@@H]3C[C@H]2CN3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

SMILES

C1CC1CN2CC3CC2CN3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CC1CN2CC3CC2CN3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Synonyms

2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid

Origin of Product

United States

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